An In-Depth Technical Guide to 2-(Trifluoroacetamido)butanedioic Acid: Physical Properties and Molecular Characteristics
An In-Depth Technical Guide to 2-(Trifluoroacetamido)butanedioic Acid: Physical Properties and Molecular Characteristics
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the physical and molecular properties of 2-(Trifluoroacetamido)butanedioic acid, a trifluoroacetylated derivative of the non-essential amino acid, aspartic acid. This compound, also known as N-(Trifluoroacetyl)-L-aspartic acid (for the L-isomer), is of significant interest in various research and development sectors, including peptide synthesis, drug discovery, and metabolic studies. Understanding its fundamental physicochemical characteristics is paramount for its effective application and for predicting its behavior in biological and chemical systems.
Molecular Identity and Structure
2-(Trifluoroacetamido)butanedioic acid is structurally derived from aspartic acid through the acylation of the amino group with a trifluoroacetyl moiety. This modification imparts unique properties to the molecule, significantly influencing its polarity, acidity, and intermolecular interactions compared to its parent amino acid.
The molecular formula for 2-(Trifluoroacetamido)butanedioic acid is C₆H₆F₃NO₅. The introduction of the highly electronegative fluorine atoms in the trifluoroacetyl group plays a crucial role in altering the electron distribution within the molecule.
Molecular Structure Visualization
The structural formula of 2-(Trifluoroacetamido)butanedioic acid is depicted below. The key functional groups are the two carboxylic acid moieties and the central trifluoroacetamido group.
Caption: Molecular structure of 2-(Trifluoroacetamido)butanedioic acid.
Core Physical Properties
The physical properties of 2-(Trifluoroacetamido)butanedioic acid are crucial for its handling, formulation, and application in experimental settings. While comprehensive experimental data for the diacid form is limited in publicly accessible literature, data for its closely related anhydride and predictions based on its structure provide valuable insights.
| Property | Value | Source/Comment |
| Molecular Formula | C₆H₅F₃NO₄ (anhydride) | [1] |
| C₆H₆F₃NO₅ (diacid) | Calculated | |
| Molecular Weight | 211.10 g/mol (anhydride) | [1] |
| 229.11 g/mol (diacid) | Calculated | |
| Melting Point | 131-132 °C (for (S)-(-)-2-(Trifluoroacetamido)succinic anhydride) | [1] |
| Boiling Point | Not available | Data for the diacid is not readily available. |
| Solubility | Expected to have decreased aqueous solubility and increased solubility in organic solvents compared to L-aspartic acid. A derivative of poly(L-aspartic acid) was found to be soluble in volatile organic solvents like dichloromethane and chloroform.[2] | The trifluoroacetyl group increases lipophilicity. |
| pKa | Not available | Data for the diacid is not readily available. The pKa values are expected to be influenced by the electron-withdrawing trifluoroacetyl group. |
Expert Insight: The trifluoroacetylation of the amino group is a key determinant of the molecule's physical behavior. The strong electron-withdrawing nature of the trifluoroacetyl group is expected to increase the acidity of the carboxylic acid protons compared to the parent aspartic acid. This has significant implications for its ionization state at physiological pH and its potential to engage in hydrogen bonding and other non-covalent interactions.
Comparative Analysis with L-Aspartic Acid
To fully appreciate the impact of trifluoroacetylation, it is instructive to compare the properties of 2-(Trifluoroacetamido)butanedioic acid with its parent molecule, L-aspartic acid.
| Property | L-Aspartic Acid | 2-(Trifluoroacetamido)butanedioic acid (Predicted) | Rationale for Difference |
| Molecular Weight | 133.10 g/mol | 229.11 g/mol | Addition of the C₂F₃O group. |
| Melting Point | >300 °C (decomposes) | Expected to be lower than the parent amino acid. | The disruption of the zwitterionic crystal lattice of the amino acid by the bulky, less polar trifluoroacetyl group typically lowers the melting point. The anhydride form has a melting point of 131-132 °C.[1] |
| Aqueous Solubility | Slightly soluble in water | Expected to be lower. | The hydrophobic trifluoroacetyl group reduces the overall polarity of the molecule, leading to decreased solubility in water. |
| pKa (Side Chain) | ~3.9 | Expected to be lower (more acidic). | The strong electron-withdrawing effect of the trifluoroacetyl group will stabilize the carboxylate anion, thus increasing the acidity of the carboxylic acid protons. |
Experimental Methodologies for Characterization
The definitive characterization of 2-(Trifluoroacetamido)butanedioic acid relies on a combination of spectroscopic and analytical techniques.
Synthesis and Purification Workflow
The synthesis of N-acylated amino acids, including trifluoroacetylated derivatives, is a well-established process in peptide chemistry. A typical laboratory-scale synthesis would involve the reaction of L-aspartic acid with a trifluoroacetylating agent, such as trifluoroacetic anhydride, under controlled conditions.
Caption: A generalized experimental workflow for the synthesis and characterization of 2-(Trifluoroacetamido)butanedioic acid.
Spectroscopic and Analytical Protocols
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: To confirm the presence of the alphaproton, the methylene protons of the aspartic acid backbone, and the absence of the free amine proton.
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¹³C NMR: To identify the carbonyl carbons of the carboxylic acids and the amide, as well as the carbons of the trifluoromethyl group.
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¹⁹F NMR: A characteristic signal for the CF₃ group would provide definitive evidence of successful trifluoroacetylation.
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Mass Spectrometry (MS): To determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural confirmation.
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Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups present, such as the C=O stretches of the carboxylic acids and the amide, the N-H stretch of the amide, and the C-F stretches of the trifluoroacetyl group.
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Melting Point Determination: To assess the purity of the synthesized compound. A sharp melting point range is indicative of a pure substance.
Applications and Significance in Research and Development
The unique properties of 2-(Trifluoroacetamido)butanedioic acid make it a valuable tool in several scientific domains:
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Peptide Synthesis: The trifluoroacetyl group serves as a protecting group for the amine functionality of aspartic acid during peptide synthesis. Its stability under certain conditions and subsequent removal under specific basic conditions make it a useful component in the strategic assembly of complex peptides.
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Drug Development: The incorporation of a trifluoroacetylated amino acid into a peptide-based drug candidate can enhance its metabolic stability and lipophilicity. The trifluoromethyl group can improve the pharmacokinetic profile of a drug by blocking enzymatic degradation and facilitating membrane transport.
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Biochemical Probes: As a modified amino acid, it can be used to study enzyme-substrate interactions and to probe the active sites of enzymes that recognize or process aspartic acid.
Conclusion
2-(Trifluoroacetamido)butanedioic acid represents a synthetically versatile derivative of aspartic acid with distinct physical and chemical properties. The introduction of the trifluoroacetyl group significantly impacts its molecular weight, polarity, and acidity, which in turn governs its behavior in chemical and biological systems. While a complete experimental dataset of its physical properties is not yet widely available, the existing information on its anhydride and the predictable effects of trifluoroacetylation provide a solid foundation for its application in research and development. Further characterization of the diacid form will undoubtedly contribute to its broader utility in the scientific community.
